2-((tert-Butoxycarbonyl)amino)-3-hydroxy-4,4-dimethylpentanoic acid
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Overview
Description
2-((tert-Butoxycarbonyl)amino)-3-hydroxy-4,4-dimethylpentanoic acid is a compound commonly used in organic synthesis. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is often employed to protect amine functionalities during chemical reactions. This compound is particularly useful in peptide synthesis and other applications where selective protection and deprotection of functional groups are required.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((tert-Butoxycarbonyl)amino)-3-hydroxy-4,4-dimethylpentanoic acid typically involves the protection of the amine group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous or organic solvent, such as tetrahydrofuran (THF) or acetonitrile, at ambient temperature . The resulting Boc-protected amine can then be further reacted to introduce the hydroxy and dimethylpentanoic acid functionalities.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems allows for efficient and scalable synthesis. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-((tert-Butoxycarbonyl)amino)-3-hydroxy-4,4-dimethylpentanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC).
Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents like sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: NaBH4 in methanol at 0°C.
Deprotection: TFA in dichloromethane at ambient temperature.
Major Products Formed
Oxidation: Formation of the corresponding ketone or aldehyde.
Reduction: Regeneration of the hydroxy group.
Deprotection: Free amine.
Scientific Research Applications
2-((tert-Butoxycarbonyl)amino)-3-hydroxy-4,4-dimethylpentanoic acid is widely used in scientific research, particularly in the fields of:
Chemistry: As a building block in the synthesis of complex organic molecules and peptides.
Biology: In the study of enzyme mechanisms and protein interactions.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
Industry: In the production of fine chemicals and materials.
Mechanism of Action
The mechanism of action of 2-((tert-Butoxycarbonyl)amino)-3-hydroxy-4,4-dimethylpentanoic acid involves the selective protection and deprotection of the amine group. The Boc group is introduced by nucleophilic addition of the amine to di-tert-butyl dicarbonate, forming a carbamate. The Boc group can be removed under acidic conditions, resulting in the formation of the free amine . This selective protection allows for the controlled synthesis of complex molecules.
Comparison with Similar Compounds
Similar Compounds
N-tert-Butoxycarbonyl-L-alanine: Another Boc-protected amino acid used in peptide synthesis.
N-tert-Butoxycarbonyl-L-phenylalanine: Similar in structure but with a phenyl group instead of a hydroxy group.
N-tert-Butoxycarbonyl-L-valine: Contains a valine residue instead of the dimethylpentanoic acid.
Uniqueness
2-((tert-Butoxycarbonyl)amino)-3-hydroxy-4,4-dimethylpentanoic acid is unique due to its specific combination of functional groups, which allows for selective reactions and applications in various fields. Its structure provides a balance between stability and reactivity, making it a valuable compound in organic synthesis.
Properties
IUPAC Name |
3-hydroxy-4,4-dimethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO5/c1-11(2,3)8(14)7(9(15)16)13-10(17)18-12(4,5)6/h7-8,14H,1-6H3,(H,13,17)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXQDNPABVJXKMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(C(=O)O)NC(=O)OC(C)(C)C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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